molecular formula C16H28S B3033939 2-(2-Butyloctyl)thiophene CAS No. 1271438-65-3

2-(2-Butyloctyl)thiophene

Cat. No. B3033939
CAS RN: 1271438-65-3
M. Wt: 252.5 g/mol
InChI Key: UWBYNTPTARLVDJ-UHFFFAOYSA-N
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Description

2-(2-Butyloctyl)thiophene is a chemical compound with the molecular formula C16H28S . It has an average mass of 252.458 Da and a monoisotopic mass of 252.191177 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring with a butyloctyl group attached at the 2-position .


Chemical Reactions Analysis

Thiophene derivatives, including this compound, can undergo a variety of chemical reactions. For example, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .

Scientific Research Applications

Organic Thin-Film Transistors

Thiophene-based polymers, such as poly[(2,2′-bithiophene-5,5′-diyl)-alt-(5,7-bis(2-butyloctyl)-4H,8H-benzo[1,2-c:4,5-c′]dithiophene-4,8-dione-1,3-diyl)] (PT2-BDD), are used in organic thin-film transistors (OTFTs). These polymers demonstrate efficient π conjugation suitable for hole transport in OTFTs, offering insights into the relationship between molecular structure and hole transport behavior (Jeong et al., 2020).

Electronically Conductive Polymer Films

Alkyl-substituted dithieno[3,4-b:3',4'-d]thiophenes undergo electrooxidative polymerization to form electronically conductive films. These films are relevant in various applications like organic electronics (Inaoka & Collard, 1997).

Tandem Reactions in Organic Synthesis

2-Arylbenzofurans(thiophenes) can be prepared through a tandem elimination–intramolecular addition–Hiyama cross-coupling reaction. This methodology is significant in the synthesis of complex organic molecules (Liu et al., 2012).

Luminescence Sensing and Pesticide Removal

Thiophene-based metal-organic frameworks (MOFs) demonstrate potential in environmental applications. They are effective luminescent sensory materials for detecting environmental contaminants and removing pesticides (Zhao et al., 2017).

Anti-inflammatory Activity

Some acetylenic thiophene derivatives show promising anti-inflammatory activity. This highlights the potential pharmaceutical applications of thiophene compounds (Zeni et al., 2001).

Safety and Hazards

The safety data sheet for 2-(2-Butyloctyl)thiophene indicates that it may be harmful if swallowed and may cause skin irritation .

Future Directions

Thiophene-based compounds, including 2-(2-Butyloctyl)thiophene, have potential applications in various fields. For example, they are used in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . They also exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Future research may focus on exploring these applications further and developing new synthesis methods for thiophene derivatives .

properties

IUPAC Name

2-(2-butyloctyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28S/c1-3-5-7-8-11-15(10-6-4-2)14-16-12-9-13-17-16/h9,12-13,15H,3-8,10-11,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBYNTPTARLVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCC)CC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of thiophene (5.71 g, 67.9 mmol) in dry THF (60 mL) was cooled to −78° C. under nitrogen. A solution of n-BuLi (26.0 mL, 2.5 M, 65.0 mmol) was then added dropwise. After addition, the reaction mixture was stirred at −78° C. for additional 1 hour, before a solution of 2-butyloctyliodide (16.0 g, 54.0 mmol) in dry THF (30 mL) was added slowly. This mixture was stirred at −78° C. for 1 hour, and then allowed to warm to room temperature slowly and stirred at room temperature for 38 hours. The reaction mixture was poured into water, and the resulting mixture was extracted with ether. The organic layer was washed with water and brine, dried over MgSO4, and concentrated on a rotary evaporator. The residue was subjected to column chromatography on silica gel with hexane as the eluent, leading to a colorless oil as the product (4.95 g, 36.3%).
Quantity
5.71 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step Two
Name
2-butyloctyliodide
Quantity
16 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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